[2-(3-phenylphenyl)phenyl]boronic acid

OLED host materials triplet energy deep-blue emission

Sourcing a high-triplet-energy boronic acid for deep-blue OLED hosts often forces a trade-off between electronic performance and synthetic accessibility. [2-(3-phenylphenyl)phenyl]boronic acid (CAS 1133796-50-5) resolves this by providing a sterically encumbered, non-planar ortho-meta terphenyl scaffold that raises the triplet energy (ET) well above the ~2.5 eV typical of linear p-terphenyl isomers. - Confines triplet excitons in deep-blue phosphorescent (e.g., FIrpic, ET = 2.67 eV) and TADF emitters, enabling external quantum efficiencies approaching 30%. - The ortho-boronic acid handle, combined with bulky phosphine ligands (SPhos, XPhos), facilitates the construction of highly twisted biaryl architectures. - Supplied as a white crystalline powder (NLT 98% purity) with reliable global stock availability, eliminating synthesis delays.

Molecular Formula C18H15BO2
Molecular Weight 274.1 g/mol
CAS No. 1133796-50-5
Cat. No. B1602909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(3-phenylphenyl)phenyl]boronic acid
CAS1133796-50-5
Molecular FormulaC18H15BO2
Molecular Weight274.1 g/mol
Structural Identifiers
SMILESB(C1=CC=CC=C1C2=CC=CC(=C2)C3=CC=CC=C3)(O)O
InChIInChI=1S/C18H15BO2/c20-19(21)18-12-5-4-11-17(18)16-10-6-9-15(13-16)14-7-2-1-3-8-14/h1-13,20-21H
InChIKeyXIZLXGRTCCYWCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-(3-Phenylphenyl)phenyl]boronic Acid (CAS 1133796-50-5): Core Identity and Terphenyl Boronic Acid Classification


[2-(3-Phenylphenyl)phenyl]boronic acid, systematically named [1,1':3',1''-terphenyl]-2-ylboronic acid, is a C18H15BO2 arylboronic acid featuring a non-linear, ortho-meta-connected terphenyl backbone . The compound is supplied as a white crystalline powder with a molecular weight of 274.12 g/mol, a predicted density of 1.21±0.1 g/cm³, a predicted boiling point of 500.3±53.0 °C, and a predicted pKa of 8.48±0.53 . Its terphenyl scaffold incorporates a bent, non-planar geometry that limits full π-electron delocalization, imparting a wider energy gap and an elevated triplet-state energy level relative to linear para-terphenyl analogs . These electronic features, combined with the standard boronic acid reactivity handle, position it as a strategic intermediate for constructing deep-blue phosphorescent and thermally activated delayed fluorescence (TADF) host materials in organic light-emitting diodes .

Synthesis Workflow Sterically demanding Suzuki–Miyaura cross-coupling for non-planar biaryl construction.
Target Application Deep-blue OLED host and electron-transport material precursor.
Key Selection Logic Non-planar ortho-meta terphenyl scaffold elevates triplet energy vs. linear p-terphenyl isomers.
Procurement fit depends on ET requirements and coupling protocol optimization.

Why [2-(3-Phenylphenyl)phenyl]boronic Acid Cannot Be Casually Substituted by Common Terphenyl Boronic Acids


Substituting [2-(3-phenylphenyl)phenyl]boronic acid with a generic terphenyl boronic acid—even one sharing the same empirical formula—can fundamentally alter the electronic architecture of the downstream product because connectivity dictates conjugation . The target compound positions the boronic acid at the ortho position of a meta-terphenyl junction, creating a sterically encumbered, non-planar scaffold that restricts π-delocalization and raises the triplet energy (ET) well above the ~2.5 eV typical of linear p-terphenyls [1]. This ET elevation is critical for confining triplet excitons in deep-blue OLED emitters; replacing the compound with a planar isomer such as [1,1':4',1''-terphenyl]-4-ylboronic acid risks lowering the host ET below the dopant threshold, leading to back-energy transfer and severe efficiency roll-off [1]. The quantitative evidence below details how these structural and electronic distinctions translate into measurable performance differences that directly impact procurement decisions.

Non-planar ortho-meta terphenyl scaffold
VS
Linear p-terphenyl boronic acid isomers
Host triplet energy may exceed 2.7 eV
Host triplet energy may fall below deep-blue dopant thresholds
Restricts exciton confinement, supports high EQE host design
Risks back-energy transfer and efficiency roll-off in deep-blue OLEDs

Quantitative Differentiation Evidence for [2-(3-Phenylphenyl)phenyl]boronic Acid vs. In-Class Alternatives


Non-Planar Ortho-Meta Connectivity Elevates Triplet Energy Above Linear p-Terphenyl Boronic Acids

The ortho-meta terphenyl connectivity of [2-(3-phenylphenyl)phenyl]boronic acid enforces a non-planar geometry that raises the triplet energy (ET) of derived host materials above that achievable with linear p-terphenyl boronic acids. CN-substituted ortho-terphenyl core hosts (oCN-OTP) built from this scaffold deliver an ET of 2.79 eV, which is >0.2 eV higher than the 2.57 eV ET of the widely used p-terphenyl-derived host CBP [1]. This ET margin is sufficient to confine the triplet excitons of blue phosphorescent dopants such as FIrpic (ET = 2.67 eV), whereas CBP fails to do so, resulting in an external quantum efficiency (EQE) of only ~6% for CBP:FIrpic devices vs. 29.5% for oCN-OTP:DBA-DI devices [1].

Triplet Energy Elevation
Class-level inference
Target-derived host ET = 2.79 eV vs. CBP ET = 2.57 eV (Δ +0.22 eV).
Exceeds FIrpic dopant ET (2.67 eV) by +0.12 eV.
Supports deep-blue host material design; linear p-terphenyl analogs may fail exciton confinement.
Measured at 77 K in frozen 2-MeTHF; class-level inference from CN-substituted ortho-terphenyl hosts.
OLED host materials triplet energy deep-blue emission

Sterically Hindered Boronic Acid Site Modulates Suzuki–Miyaura Coupling Efficiency Compared with Unhindered Isomers

The boronic acid group in [2-(3-phenylphenyl)phenyl]boronic acid resides at an ortho position flanked by two aromatic rings, creating significant steric hindrance that reduces the rate of oxidative addition and transmetalation relative to sterically unencumbered isomers. In a systematic study of Suzuki–Miyaura coupling with bromoaryl triflates, sterically hindered boronic acids consistently produced higher proportions of the terphenyl homocoupling byproduct because the desired cross-coupling is kinetically retarded. Under ligand-free Pd(II)Cl₂ conditions (1.5 equiv. boronic acid, 0.5 M, 30 °C, 16 h, DMF), the terphenyl side-product constituted 20% of the reaction output when sterically accessible boronic acids were employed, whereas conditions that exacerbate steric hindrance raised this undesired fraction [1]. Users of the target compound should anticipate the need for tailored catalyst–ligand systems (e.g., SPhos or XPhos) to suppress homocoupling and achieve cross-coupling yields comparable to those obtained with less hindered boronic acids [2].

Coupling Steric Hindrance
Class-level inference
Hindered ortho-substituted boronic acids predicted to generate ≥20% homocoupling byproduct.
Cross-coupling yield may reduce by 15–30% without bulky ligands.
Standard ligand-free protocols may transfer poorly; tailored catalyst-ligand systems are likely needed.
Based on ligand-free Pd(II)Cl₂/DMF studies at 30 °C; exact yield differential requires experimental validation.
Suzuki–Miyaura coupling steric hindrance cross-coupling yield

Predicted Physicochemical Profile vs. Para-Connected Terphenyl Boronic Acid Analogs

The predicted pKa of [2-(3-phenylphenyl)phenyl]boronic acid is 8.48±0.53, which is marginally higher (weaker acid) than that of the para-connected isomer [1,1':4',1''-terphenyl]-2-ylboronic acid (pKa ~8.3, predicted) . This small pKa elevation is consistent with the electron-donating effect of the meta-phenyl substituent in the target compound versus the electron-withdrawing para-phenyl in the comparator. In biphasic Suzuki coupling conditions where boronic acid deprotonation is rate-limiting, this pKa difference can translate into a slower transmetalation rate, necessitating slightly higher base loading or temperature for the target compound [1].

pKa Differentiation
Cross-study comparable
Target pKa = 8.48±0.53 vs. para-terphenyl isomer pKa ≈ 8.3 (Δ +0.18).
Phenylboronic acid pKa = 8.86 (Δ –0.38).
Indicates slightly slower transmetalation kinetics; base optimization should not be transferred directly.
Predicted pKa values; experimental verification in aqueous Suzuki conditions recommended.
physicochemical properties pKa comparative analysis

High-Value Application Scenarios for [2-(3-Phenylphenyl)phenyl]boronic Acid Informed by Quantitative Evidence


Deep-Blue TADF/Phosphorescent OLED Host Material Synthesis

The non-planar ortho-meta terphenyl scaffold introduced by this boronic acid enables construction of host materials with triplet energies exceeding 2.7 eV, a threshold required to confine excitons in deep-blue phosphorescent (e.g., FIrpic, ET = 2.67 eV) and TADF emitters [1]. By using this specific regioisomer rather than a linear p-terphenyl boronic acid, synthetic groups can access hosts that avoid back-energy transfer and achieve external quantum efficiencies approaching 30%, as demonstrated for CN-substituted ortho-terphenyl hosts [1]. This scenario is directly rooted in the triplet energy evidence presented in Section 3.

Sterically Demanding Biaryl Cross-Coupling for Non-Planar Ligand Synthesis

The ortho-substituted boronic acid site provides a sterically hindered coupling partner that, when paired with appropriate bulky phosphine ligands (SPhos, XPhos), can be used to construct highly twisted biaryl ligands for transition-metal catalysis [2]. The steric profile differentiates this compound from less hindered isomers and is supported by the Suzuki–Miyaura selectivity evidence in Section 3.

Non-Linear Electron Transport Materials for OLEDs

The bent, non-planar terphenyl backbone inherent to [2-(3-phenylphenyl)phenyl]boronic acid introduces morphological stability and suppresses concentration quenching in electron-transport layers. Because the boronic acid handle allows modular incorporation into larger π-systems via Suzuki coupling, this regioisomer—rather than a planar p-terphenyl boronic acid—is the preferred building block for amorphous electron transport materials that require balanced charge mobility and high triplet energy, as indicated by the structural differentiation evidence in Section 3 [1].

Comparative Physicochemical Profiling in Suzuki Protocol Optimization

The predicted pKa of 8.48±0.53 provides a quantitative baseline for optimizing aqueous biphasic Suzuki protocols. When transferring a protocol from phenylboronic acid (pKa = 8.86) or the para-terphenyl isomer (pKa ≈ 8.3), the user should adjust base stoichiometry and monitor deprotonation kinetics to maintain coupling efficiency, as detailed in the pKa comparison evidence in Section 3 [3].

Application
Selection Property
Validation Focus
Deep-blue TADF/phosphorescent OLED host synthesis
Non-planar scaffold with triplet energy exceeding 2.7 eV
Exciton confinement and EQE performance vs. p-terphenyl hosts
Sterically demanding biaryl cross-coupling for non-planar ligands
Sterically hindered ortho-boronic acid site
Coupling efficiency with bulky phosphine ligand systems
Non-linear electron transport materials for OLEDs
Bent terphenyl backbone and high triplet energy
Morphological stability and charge mobility balance
Comparative Suzuki protocol optimization
Predicted pKa ~8.48 and steric profile
Base stoichiometry and deprotonation kinetics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for [2-(3-phenylphenyl)phenyl]boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.